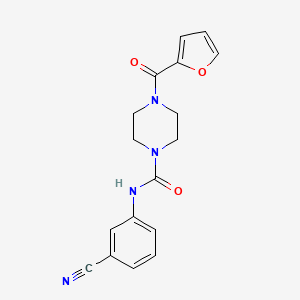
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme aminotransferase, which is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).
作用机制
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is a potent inhibitor of the enzyme aminotransferase, which is involved in the synthesis of GABA. By inhibiting aminotransferase, N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 increases GABA levels in the brain, which can reduce seizure activity and anxiety. N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has also been shown to reduce drug-seeking behavior by reducing the activity of dopamine neurons in the brain.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been shown to increase GABA levels in the brain, which can reduce seizure activity and anxiety. N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has also been shown to reduce drug-seeking behavior by reducing the activity of dopamine neurons in the brain. In addition, N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in lab experiments is its potency and specificity as an inhibitor of aminotransferase. However, the complex synthesis method and high cost of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 can be a limitation for some researchers.
未来方向
There are several future directions for the study of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. One area of research is the potential use of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is the development of more efficient and cost-effective synthesis methods for N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. Finally, the use of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in combination with other drugs for the treatment of addiction and other disorders is an area of interest for future research.
合成方法
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is synthesized using a multi-step process that involves the reaction of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with cyanogen bromide to form the corresponding nitrile. The nitrile is then reduced using lithium aluminum hydride to yield N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. The synthesis of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been shown to increase GABA levels in the brain, which can reduce seizure activity and anxiety. N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-12-13-3-1-4-14(11-13)19-17(23)21-8-6-20(7-9-21)16(22)15-5-2-10-24-15/h1-5,10-11H,6-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFUVPBHSXSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

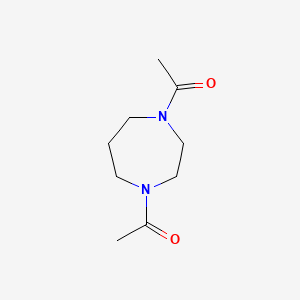
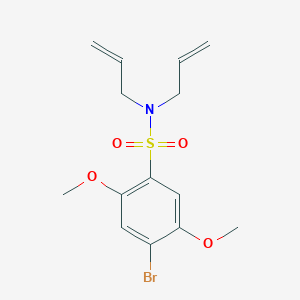

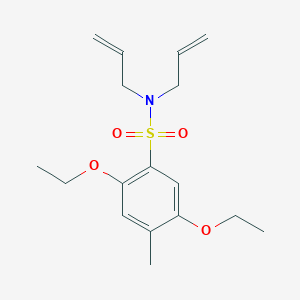
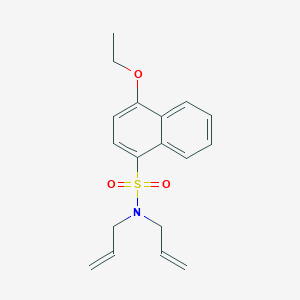
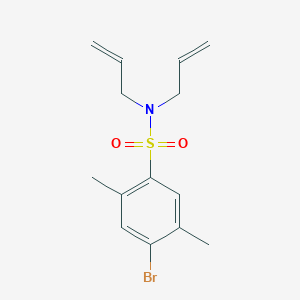
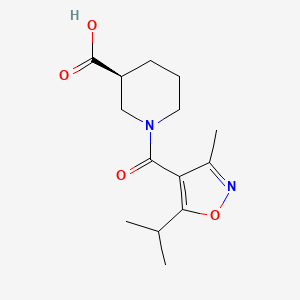
![methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)
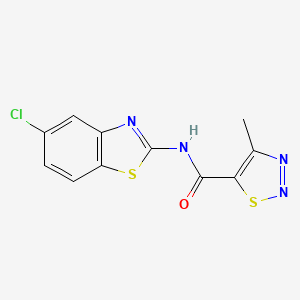
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)

![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)